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(Z)-2-Methyl-6-methylene-2,7-octadien-1-ol

Cat. No.: B13432219
CAS No.: 38228-40-9
M. Wt: 152.23 g/mol
InChI Key: IEVYLQISZQFFGA-JXMROGBWSA-N
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Description

Contextualization within Acyclic Monoterpenoid Chemistry

Acyclic monoterpenoids are a class of terpenes built from two isoprene (B109036) units, lacking any ring structures in their carbon skeleton. They are derived from the precursor geranyl pyrophosphate (GPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis of (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol follows this general pathway, where GPP undergoes enzymatic modification to yield the final alcohol. The presence of the hydroxyl group classifies it as a monoterpenoid alcohol, a subclass known for a wide range of biological activities and applications.

Overview of Research Significance

The research significance of this compound stems from its potential biological roles and industrial applications. While extensive research on this specific molecule is still emerging, preliminary data and its relationship to other well-studied monoterpenoids suggest several areas of interest.

Potential Biological Roles: Databases indicate potential biological roles for this compound as a nutrient and a membrane stabilizer. foodb.ca Its structural similarity to myrcene (B1677589), a closely related acyclic monoterpene, suggests the possibility of similar biological activities. Myrcene has been investigated for its anti-inflammatory, analgesic, and sedative properties. nih.gov Further research is needed to elucidate the specific biological effects of the hydroxylated form, this compound.

Potential Industrial Applications: The amphiphilic nature of this compound, possessing both a hydrophobic hydrocarbon chain and a hydrophilic alcohol group, suggests its potential as a surfactant or emulsifier. foodb.ca Terpene alcohols, in general, are utilized in the formulation of detergents and cleaning agents.

Role in Chemical Synthesis: The presence of multiple functional groups, including a primary alcohol and two double bonds, makes this compound a versatile intermediate in organic synthesis. These reactive sites can be targeted for various chemical transformations to produce a range of other valuable compounds.

The following table provides a summary of the potential research significance of this compound:

Area of SignificancePotential Role/Application
Biological Nutrient, Membrane Stabilizer
Industrial Surfactant, Emulsifier
Synthetic Chemistry Versatile chemical intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B13432219 (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol CAS No. 38228-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38228-40-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2E)-2-methyl-6-methylideneocta-2,7-dien-1-ol

InChI

InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,1-2,5-6,8H2,3H3/b10-7+

InChI Key

IEVYLQISZQFFGA-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/CO

Canonical SMILES

CC(=CCCC(=C)C=C)CO

Origin of Product

United States

Occurrence and Natural Bioproduction of Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol

Identification in Biological Systems

The identification of this compound and its isomers in biological systems has been crucial in understanding the chemical communication of several insect species, most notably bark beetles of the genus Ips.

The primary organism in which a geometric isomer of (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol has been identified is the pine engraver beetle, Ips pini. Specifically, the trans isomer, (E)-myrcenol, was identified as a pheromone component for this species. pherobase.com While the (Z)-isomer is not the primary active compound in this context, its study is relevant to the broader chemical ecology of the species. The production of these pheromones is often sex-specific, with males typically responsible for biosynthesis after feeding on host phloem. slu.sechemical-ecology.net

OrganismCommon NameCompound IdentifiedBiological Role
Ips piniPine Engraver Beetle(E)-2-Methyl-6-methylene-2,7-octadien-1-olPheromone pherobase.com

This interactive table summarizes the key natural source identified for isomers of the target compound.

The biological activity of semiochemicals is often highly dependent on their stereochemistry. In the case of 2-methyl-6-methylene-2,7-octadien-1-ol, the focus is on geometric isomerism (E/Z or trans/cis) at the C2-C3 double bond.

In Ips pini, the naturally produced and biologically active pheromone is the (E)-isomer. pherobase.com The stereoisomeric distribution in this natural product is therefore heavily skewed towards (E)-myrcenol. The presence of the (Z)-isomer in trace quantities alongside the (E)-isomer has not been prominently reported, indicating a high degree of stereoselectivity in the biosynthetic process. This specificity is common among bark beetles, where different species may use different enantiomers or geometric isomers of the same basic compound to ensure reproductive isolation and avoid interspecific competition. usda.govoup.com

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound and related monoterpenoids in insects is a complex process involving precursors from host plants and endogenous metabolic pathways. Bark beetles have demonstrated the ability to synthesize these compounds both by modifying host compounds and through de novo synthesis. slu.senih.gov

The formation of monoterpenoid pheromones in bark beetles is intricately linked to the isoprenoid pathway, utilizing key precursors to build the characteristic ten-carbon skeleton.

Myrcene (B1677589), a common monoterpene found in the resin of host pine trees, is a critical precursor for the biosynthesis of several bark beetle pheromones, including myrcenol (B1195821) and its more studied isomer, ipsdienol (B1210497). chemical-ecology.netcsic.esnih.gov Studies have shown that when male Ips beetles are exposed to myrcene vapor, they begin to produce these monoterpenoid alcohols. chemical-ecology.netnih.gov

The conversion is believed to be an oxidation reaction, where myrcene is hydroxylated by specific enzymes. slu.se A cytochrome P450 enzyme has been identified in Ips pini that hydroxylates myrcene to produce ipsdienol. slu.se It is highly probable that a similar enzymatic hydroxylation at a different position on the myrcene molecule (the C1 carbon) leads to the formation of myrcenol.

While host-derived myrcene can be a direct precursor, bark beetles also possess the capability for de novo synthesis of their monoterpenoid pheromones, starting from simple two-carbon units via the mevalonate (B85504) (MVA) pathway. slu.senih.gov This pathway is a fundamental metabolic route in insects for producing a wide range of essential isoprenoids, including juvenile hormone. nih.govnih.govproquest.comresearchgate.net

The de novo synthesis process involves the following key steps:

Starting Material : Acetyl-CoA is converted through a series of steps to mevalonate. nih.gov

Isoprenoid Building Blocks : Mevalonate is then processed to form the five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

Monoterpene Precursor Formation : An enzyme, geranyl diphosphate synthase (GPPS), combines one molecule of IPP and one of DMAPP to form the ten-carbon compound geranyl diphosphate (GPP). nih.gov

Myrcene Synthesis : In Ips pini, a specialized bifunctional enzyme, geranyl diphosphate synthase/myrcene synthase, has been discovered. This enzyme can directly convert intermediates from the MVA pathway into myrcene. slu.se

Final Hydroxylation : The newly synthesized myrcene is then hydroxylated by enzymes, such as cytochrome P450s, to yield the final pheromone components like myrcenol. slu.se

Enzymatic Transformations and Catalysis

The conversion of myrcene to this compound is not a spontaneous event but is meticulously orchestrated by specific enzymes. This transformation highlights the precise and efficient nature of biological catalysis.

Myrcene Hydroxylases (e.g., Cytochrome P450 Enzymes)

The hydroxylation of myrcene is primarily catalyzed by a class of enzymes known as myrcene hydroxylases. mdpi.com These enzymes often belong to the vast and versatile superfamily of cytochrome P450 monooxygenases (CYPs). researchgate.netnih.govresearchgate.net Cytochrome P450 enzymes are heme-containing proteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. In the context of monoterpene biosynthesis, they are instrumental in introducing functional groups, such as hydroxyl groups, onto the hydrocarbon skeleton. This functionalization dramatically alters the chemical properties of the parent molecule, leading to a vast array of structurally and functionally diverse compounds.

While direct evidence pinpointing a specific cytochrome P450 enzyme responsible for the production of this compound is still an active area of research, the well-documented role of CYPs in the hydroxylation of other terpenes in both plants and insects strongly supports their involvement in myrcenol formation. For instance, in various insect species, cytochrome P450 enzymes have been shown to hydroxylate myrcene to produce other monoterpenols like ipsdienol, which serves as an aggregation pheromone. nih.gov This parallel provides a compelling model for the enzymatic synthesis of myrcenol in plants.

Stereospecificity of Biosynthetic Enzymes

A crucial aspect of the biosynthesis of this compound is the stereochemistry of the final product. The designation "(Z)" refers to the specific spatial arrangement of atoms around a double bond within the molecule. The formation of this particular isomer is not a random occurrence but is dictated by the high degree of stereospecificity exhibited by the biosynthetic enzymes involved.

Enzymes, by virtue of their complex three-dimensional structures, create chiral active sites that can distinguish between different stereoisomers of a substrate and catalyze reactions that produce a specific stereoisomer of the product. nih.govmdpi.com This enzymatic control is fundamental to the biosynthesis of a vast number of natural products, ensuring the production of biologically active molecules with precise configurations. While the specific enzymatic mechanisms that confer the (Z)-stereochemistry to 2-Methyl-6-methylene-2,7-octadien-1-ol are yet to be fully elucidated, it is the inherent stereoselectivity of the responsible myrcene hydroxylase that directs the reaction towards the formation of this specific isomer. researchgate.net

De Novo Biosynthesis in Specific Organisms

The journey of this compound begins with fundamental building blocks through a process known as de novo biosynthesis. In plants and insects, the synthesis of monoterpenes and their derivatives originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net

In plants such as Humulus lupulus (hops) and Cannabis sativa, the biosynthesis of monoterpenoids primarily occurs through the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids of the glandular trichome cells. nih.govnih.govumn.edu This pathway generates IPP and DMAPP, which are then condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. nih.gov

From GPP, a monoterpene synthase can catalyze the formation of myrcene. Subsequently, as previously discussed, a myrcene hydroxylase, likely a cytochrome P450 enzyme, introduces a hydroxyl group in a stereospecific manner to yield this compound.

Insects have also been shown to be capable of de novo monoterpenoid biosynthesis, utilizing a similar set of biochemical principles starting from IPP and DMAPP. This capability is often linked to the production of pheromones and defense compounds. While the specific de novo synthesis of this compound in insects has not been extensively documented, the presence of the necessary enzymatic machinery for monoterpene synthesis in some insect species suggests the potential for such bioproduction. mdpi.comresearchgate.net

Chemical Synthesis and Stereoselective Approaches to Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol

Total Synthesis Methodologies

The total synthesis of acyclic monoterpenoid alcohols like (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol often starts from readily available materials. One common precursor is myrcene (B1677589), an abundant monoterpene hydrocarbon obtained from the pyrolysis of β-pinene. google.com General strategies for the synthesis of related tertiary aliphatic terpene alcohols involve the hydrochlorination of myrcene followed by hydrolysis. This process typically yields a mixture of alcohol isomers, including linalool (B1675412) and its allies, geraniol (B1671447), and nerol. google.com

Controlling the geometry of the C2-C3 double bond to favor the (Z)-configuration is a key challenge in these syntheses. Methodologies often produce a mixture of (Z) and (E) isomers, requiring chromatographic separation to isolate the desired (Z)-product. More advanced synthetic routes may employ stereocontrolled reactions early in the sequence to set the double bond geometry definitively, avoiding isomeric mixtures. For instance, multi-step chemical syntheses, while potentially costly and energy-intensive, offer precise control over the molecular architecture. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

Achieving high levels of stereoselectivity is crucial for synthesizing specific isomers like this compound. Modern organic synthesis employs several powerful strategies to control both relative stereochemistry (diastereoselectivity, e.g., Z vs. E) and absolute stereochemistry (enantioselectivity).

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. wikipedia.orgyork.ac.uk This strategy is particularly effective in asymmetric synthesis. The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the selective formation of one stereoisomer over another. york.ac.uk After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

Common auxiliaries are often derived from naturally abundant chiral molecules like terpenes (e.g., camphor, pinene, limonene), amino acids, or alkaloids. wikipedia.orgresearchgate.net For instance, pseudoephedrine and its derivatives are well-established chiral auxiliaries used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. harvard.edu In the context of synthesizing monoterpenoid alcohols, a chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of an addition or rearrangement reaction, after which it would be cleaved to yield the chiral alcohol.

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Asymmetric aldol (B89426) reactions, alkylations High diastereoselectivity, predictable stereochemistry
Camphorsultam Michael additions, Claisen rearrangements Effective in forming C-C bonds with high stereocontrol. wikipedia.org
Pseudoephedrine Asymmetric alkylation of carbonyl compounds Forms crystalline derivatives, facilitating purification. harvard.edu

Asymmetric catalysis is a powerful tool for creating specific stereoisomers using a small amount of a chiral catalyst. This approach is highly efficient and atom-economical. For the synthesis of this compound, controlling the geometry of the trisubstituted olefin is a primary challenge.

Asymmetric olefin isomerization, often catalyzed by transition metal complexes with chiral ligands (e.g., rhodium or iridium), can convert prochiral allylic alcohols or amines into chiral products with high enantioselectivity. nih.gov These methods often proceed via mechanisms like metal-mediated hydride transfer or biomimetic proton transfer. nih.govresearchgate.net While many examples focus on creating chiral centers adjacent to the double bond, related catalytic systems can influence the geometry of the olefin itself during its formation. For example, specific catalysts can favor the formation of Z-isomers in Wittig-type or Horner-Wadsworth-Emmons reactions. Furthermore, catalytic methods for the stereodivergent synthesis of axially chiral alkenes are an emerging area that could be adapted for such targets. researchgate.net

Synthetic Routes to Related Monoterpenoid Alcohols

The synthesis of this compound is closely related to the synthesis of other commercially and biologically important monoterpenoid alcohols. Strategies developed for these related compounds are often adaptable.

A common and economically viable strategy is the derivatization of abundant natural monoterpenes. nih.gov Geraniol, an acyclic monoterpene alcohol, is a versatile starting material for producing various derivatives. nih.gov Myrcene can also be transformed into valuable alcohols through bioconversion or chemical methods. researchgate.netresearchgate.net For example, the hydration of myrcene can yield linalool, while other functionalization reactions can introduce a hydroxyl group at various positions. google.com The challenge in these derivatizations is controlling the regioselectivity (where the new functional group is placed) and the stereoselectivity (the 3D arrangement).

Table 2: Common Monoterpene Precursors and Potential Derivatives

Precursor Structure Type Potential Alcohol Derivatives
Myrcene Acyclic diene Linalool, α-Terpineol, Geraniol. researchgate.net
Geraniol Acyclic alcohol Citronellol, Nerol
(+)-Camphor Bicyclic ketone Borneol, Isoborneol. nih.gov

The Claisen rearrangement is a powerful and reliable wikipedia.orgwikipedia.org-sigmatropic rearrangement reaction for forming carbon-carbon bonds. masterorganicchemistry.com In its classic form, it involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. organic-chemistry.org This method is highly valuable in terpene synthesis for constructing complex carbon skeletons with excellent stereocontrol, as the reaction often proceeds through a highly ordered, chair-like transition state. organic-chemistry.org

For the synthesis of structures like 2-methyl-6-methylene-2,7-octadien-1-ol, a Johnson-Claisen or Ireland-Claisen rearrangement could be employed. For example, reacting an allylic alcohol with an orthoester (Johnson-Claisen) or converting an allylic ester to its silyl (B83357) ketene (B1206846) acetal (B89532) (Ireland-Claisen) generates a precursor that undergoes rearrangement to form a new C-C bond and set the stereochemistry of adjacent carbons and double bonds. organic-chemistry.org Research has demonstrated the synthesis of related structures, such as 2,6-dimethyl-2,7-octadien-4-one and its corresponding alcohol, using Claisen rearrangement strategies. researchgate.net This approach provides a robust pathway to the core structure of the target molecule.

Ecological and Biological Significance of Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol

Roles in Interspecies Chemical Communication

Chemical signaling is a fundamental process governing interactions within ecosystems, and (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol contributes to this complex chemical language. Its volatility allows it to travel through the environment, carrying information that can be perceived by both insects and plants.

While this compound itself is not widely documented as a primary pheromone component, its structural isomers are famous for their critical roles in the chemical communication of bark beetles (Coleoptera: Scolytidae). The most notable of these are ipsdienol (B1210497) (2-methyl-6-methylene-2,7-octadien-4-ol) and ipsenol (B191551) (2-methyl-6-methylene-7-octen-4-ol), which are key aggregation pheromone components for many species within the genus Ips. slu.senih.gov These compounds are used by beetles to signal the location of suitable host trees, leading to mass attacks that can overcome the tree's defenses. slu.senih.gov

The biosynthesis of these pheromones is a complex process, with many bark beetles producing them de novo from precursors created via the mevalonate (B85504) pathway. nih.gov Research has shown that in some species, such as Ips pini, the production of these pheromones is regulated by juvenile hormone III. slu.se Although direct evidence for this compound is scarce, the closely related trans-isomer, E-myrcenol, has been shown to be produced by the bark beetle Ips duplicatus. slu.se This suggests that myrcenol (B1195821) isomers can be part of the pheromonal bouquet in these insects, although their precise function—whether as a synergist, precursor, or minor component—requires further investigation. The structural similarity between myrcenol and the well-established pheromones like ipsdienol points to a potential, though currently under-documented, role in the chemical ecology of bark beetles. chemical-ecology.net

Table 1: Key Pheromones in Bark Beetles Related to this compound

Compound NameChemical NameRole in Bark BeetlesReference Species
Ipsdienol2-Methyl-6-methylene-2,7-octadien-4-olMajor Aggregation PheromoneIps pini, Ips paraconfusus
Ipsenol2-Methyl-6-methylene-7-octen-4-olMajor Aggregation PheromoneIps paraconfusus
E-Myrcenol(E)-2-Methyl-6-methylene-2,7-octadien-1-olPheromone ComponentIps duplicatus
This compoundThis compoundRole not well-documented; structural relative of key pheromones.N/A

This compound is produced by a range of plants, where it functions as a volatile organic compound (VOC). foodb.ca These compounds are part of a plant's "scent" and are involved in various ecological functions, including attracting pollinators, repelling herbivores, and communicating with other plants. nih.govpeerj.com The presence of this monoterpenoid alcohol has been identified in several plant species, contributing to their unique aromatic profiles. For instance, myrcenol (isomer not always specified) is a known constituent of basil oil, lavender oil, and the fruit volatiles of blueberry and grape. thegoodscentscompany.com This distribution across different plant families indicates its widespread occurrence in the plant kingdom.

Plant volatiles are crucial cues for insects searching for food, mates, and sites for laying eggs (oviposition). nih.govpeerj.com The specific blend of compounds, and importantly, the ratio of these compounds, can determine whether an insect is attracted to or repelled by a plant source. d-nb.info Monoterpenoid alcohols like this compound can act as semiochemicals that modulate insect behavior. nih.gov Depending on the insect species and the ecological context, this compound could act as an attractant, signaling a suitable host plant, or as a repellent, indicating an unsuitable or well-defended host. researchgate.net While specific behavioral studies focusing solely on this compound are limited, the general principles of insect chemical ecology suggest it likely plays a role in the complex decision-making processes of insects that interact with the plants that produce it. d-nb.inforesearchgate.net

Involvement in Plant-Herbivore Interactions

Plants are not passive victims of herbivory; they possess sophisticated defense systems. A key part of this defense is the release of specific volatile blends upon attack, a phenomenon that mediates complex interactions between the plant, the herbivore, and the herbivore's natural enemies. nih.govchimia.ch

When a plant is damaged by a feeding herbivore, it often responds by synthesizing and releasing a new bouquet of volatiles known as herbivore-induced plant volatiles (HIPVs). nih.govfrontiersin.org This response is not just a passive release of existing compounds from damaged cells but an active, regulated process. frontiersin.org HIPVs serve several defensive functions:

Deterring Herbivores: The released volatiles can make the plant less palatable or attractive to other herbivores. nih.gov

Attracting Natural Enemies: A primary role of HIPVs is to act as an indirect defense by sending a chemical "distress call" to the natural enemies (predators and parasitoids) of the attacking herbivore. nih.govchimia.ch This tritrophic interaction benefits the plant by reducing the herbivore load.

Plant-Plant Communication: Neighboring plants can perceive HIPVs, which can "prime" their own defense systems, allowing for a faster and more robust response if they are subsequently attacked. frontiersin.orgnih.gov

While a wide range of compounds, including green leaf volatiles, terpenes, and aromatic compounds, have been identified as HIPVs, the specific induction of this compound following herbivory is not yet well-documented in the scientific literature. However, given that monoterpenes are a major class of HIPVs, it is plausible that this compound could be part of the induced volatile blend in certain plant-herbivore systems. nih.gov

Natural Occurrence in Food and Agricultural Contexts (Excluding Nutritional/Health Aspects)

Beyond its role in complex ecological interactions, this compound is a natural constituent of various food items, where it contributes to their characteristic flavor and aroma profiles. Its presence is not a result of artificial addition but is due to its natural biosynthesis within the plants. foodb.ca

Documented occurrences of myrcenol (with the specific isomer often being this compound) include:

Fruits: It has been identified as a trace component in blueberry fruit and is found in grapes and grapefruit juice. thegoodscentscompany.com

Herbs and Spices: The compound is present in basil oil and licorice. thegoodscentscompany.com

This natural presence in agriculturally significant plants means it is a component of the human diet through the consumption of these fruits and herbs.

Table 2: Natural Occurrence of Myrcenol in Selected Food and Agricultural Products

ProductTypeReference
Blueberry FruitFruit thegoodscentscompany.com
GrapeFruit thegoodscentscompany.com
Grapefruit JuiceFruit Product thegoodscentscompany.com
Basil OilHerb Product thegoodscentscompany.com
LicoriceSpice/Confectionery thegoodscentscompany.com
Lavender OilHerb Product thegoodscentscompany.com

Metabolic Transformations and Biotransformation of Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol

Microbial Degradation and Catabolic Pathways

The biocatalysis of β-myrcene into value-added compounds is accomplished through the specialized enzymatic machinery of various microorganisms. nih.gov Bacteria, in particular, have been extensively studied for their ability to transform this abundant monoterpene. The capacity to utilize myrcene (B1677589) is a widespread trait, especially among bacteria isolated from the rhizosphere, the soil region directly influenced by plant root secretions. nih.gov

Numerous bacterial species have been identified that can metabolize β-myrcene, initiating a cascade of biochemical reactions. Pseudomonas sp. strain M1, isolated from river soil sediments, is a well-characterized example capable of using β-myrcene as its sole carbon source. nih.gov This strain and other related Pseudomonas isolates biotransform β-myrcene into a range of oxidized products, including (2E)-2-methyl-6-methylideneocta-2,7-dien-1-ol (myrcen-8-ol). nih.gov

Other bacteria such as Rhodococcus erythropolis and Castellaniella defragrans also possess pathways for myrcene degradation. R. erythropolis MLT1 can transform β-myrcene into the valuable monoterpene alcohol geraniol (B1671447) under aerobic conditions. researchgate.net C. defragrans employs an anaerobic pathway, initiating the degradation by hydrating β-myrcene to (S)-(+)-linalool, which is then isomerized to geraniol and subsequently oxidized. researchgate.netnih.gov

The table below summarizes key bacterial strains and their primary biotransformation products from β-myrcene.

Bacterial StrainPrecursorKey Biotransformation ProductsReference
Pseudomonas sp. strain M1β-MyrceneMyrcen-8-ol, Myrcenoic Acid, 4-Methyl-3-hexenoic acid nih.gov
Rhodococcus erythropolis MLT1β-MyrceneGeraniol researchgate.net
Castellaniella defragrans 65Phenβ-Myrcene(S)-(+)-Linalool, Geraniol, Geranic Acid researchgate.netresearchgate.net
Pseudomonas putida PTCC 1694β-MyrceneLinalool (B1675412), cis-β-dihydroterpineol, Dihydrolinalool icm.edu.pl
Pseudomonas aeruginosa PTCC 1074β-MyrceneDihydrolinalool, 2,6-dimethyloctane, α-Terpineol nih.gov

The microbial degradation of β-myrcene is initiated by specific enzymes that introduce functional groups, typically oxygen, into the hydrophobic hydrocarbon backbone. nih.gov In many aerobic bacteria, the initial attack involves monooxygenase enzymes. nih.gov For instance, in Rhodococcus erythropolis, the conversion of β-myrcene to geraniol is thought to be catalyzed by a cytochrome P450 monooxygenase, as the process is inhibited by specific inhibitors of this enzyme class. researchgate.net Following the initial hydroxylation, subsequent oxidation steps are carried out by dehydrogenases. researchgate.net

Under anaerobic conditions, the strategy is different. Castellaniella defragrans utilizes a bifunctional linalool dehydratase-isomerase as the initial enzyme to hydrate (B1144303) β-myrcene to linalool and then rearrange it to geraniol. researchgate.net This hydration mechanism avoids the use of molecular oxygen, which is unavailable in anoxic environments.

Biotransformation Products and Intermediates

The enzymatic transformation of β-myrcene yields a diverse array of oxidized derivatives and metabolic intermediates. The specific products formed depend on the microorganism, its unique enzymatic toolkit, and the environmental conditions (e.g., aerobic vs. anaerobic).

The initial oxidation of β-myrcene at one of the terminal methyl groups leads to the formation of alcohols like myrcen-8-ol. Further oxidation of this primary alcohol can yield the corresponding aldehyde (myrcenal) and carboxylic acid (myrcenoic acid). nih.gov

Myrcenoic Acid: Several Pseudomonas species are known to produce myrcenoic acid, formally (2E)-2-methyl-6-methylideneocta-2,7-dienoic acid, during the catabolism of β-myrcene. nih.gov This indicates the presence of alcohol and aldehyde dehydrogenases that act sequentially on the initially formed myrcen-8-ol. researchgate.net

Ipsdienone: Another significant metabolic fate of myrcene involves hydroxylation at a different position to form ipsdienol (B1210497) (2-methyl-6-methylene-2,7-octadien-4-ol), an isomer of myrcen-8-ol. This transformation is particularly noted in bark beetles, which use host tree monoterpenes to produce pheromones. researchgate.netnih.gov While microorganisms are also capable of producing ipsdienol from myrcene, the subsequent oxidation of this secondary alcohol to its corresponding ketone, ipsdienone, represents a key metabolic step in these pathways. researchgate.netresearchgate.net The conversion of myrcene to ipsdienol and its subsequent oxidation products highlights the regioselectivity of the enzymatic hydroxylation reactions. researchgate.netdergipark.org.tr

The following table details some of the key oxidized derivatives formed from the biotransformation of β-myrcene.

DerivativeChemical NamePrecursorForming Organism/SystemReference
Myrcen-8-ol (Z)-2-Methyl-6-methylene-2,7-octadien-1-olβ-MyrcenePseudomonas sp. nih.govresearchgate.net
Myrcenoic Acid (2E)-2-Methyl-6-methylideneocta-2,7-dienoic acidβ-Myrcene / Myrcen-8-olPseudomonas sp. nih.gov
Ipsdienol 2-Methyl-6-methylene-2,7-octadien-4-olβ-MyrceneBark Beetles (Ips, Dendroctonus) researchgate.netnih.gov
Geraniol (2E)-3,7-Dimethylocta-2,6-dien-1-olβ-MyrceneRhodococcus erythropolis, Castellaniella defragrans researchgate.net
Linalool 3,7-Dimethylocta-1,6-dien-3-olβ-MyrceneCastellaniella defragrans, Pseudomonas putida researchgate.neticm.edu.pl

Chemical Reactivity and Derivatives of Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol

Chemical Reactions and Reaction Mechanisms

The oxidation of (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol and its precursor, myrcene (B1677589), can proceed through various pathways, yielding a diverse array of products. Allylic oxidation, in particular, is a significant reaction for this class of compounds. Traditional methods for allylic oxidation have utilized chromium-based reagents such as chromium trioxide-pyridine complex, pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). dergipark.org.tr

Studies on the allylic oxidation of myrcene have been conducted with the aim of synthesizing valuable derivatives like ipsdienol (B1210497), a pine-bark insect pheromone. dergipark.org.tr The use of PCC as an oxidant has shown some success in this conversion. dergipark.org.tr However, myrcene has a tendency to undergo isomerization into various cyclic and acyclic monoterpenes, which can compete with the desired oxidation reaction. dergipark.org.tr The choice of solvent has been found to be critical, with benzotrifluoride (B45747) (BTF) showing some promise in favoring the allylic oxidation pathway. dergipark.org.tr

Photo-oxidation of myrcene in the atmosphere has also been investigated. The reaction with hydroxyl (OH) radicals is a primary degradation pathway. copernicus.org This process leads to the formation of various oxygenated products, including acetone, formaldehyde, and 4-vinyl-pentenal. copernicus.org The reaction of myrcene with OH radicals results in the formation of ten isomers of peroxy radicals (MyO2). copernicus.org

Furthermore, myrcene can be converted to myrcene oxide, a key intermediate for the synthesis of other fine chemicals, particularly in the flavor and fragrance industry. researchgate.net The epoxidation of myrcene can be achieved using reagents like potassium permanganate (B83412) to form dihydroxy derivatives, which are then converted to 1,2- and 3,10-epoxy myrcene. semanticscholar.org These epoxides serve as versatile intermediates for the synthesis of other functionalized acyclic terpenoids. semanticscholar.org

Oxidation Reagent/MethodPrecursorKey Products/IntermediatesReference
Pyridinium chlorochromate (PCC)MyrceneIpsdienol dergipark.org.tr
Hydroxyl (OH) radicalsMyrceneAcetone, formaldehyde, 4-vinyl-pentenal, peroxy radicals copernicus.orgcopernicus.org
Potassium permanganateMyrceneDihydroxy derivatives, 1,2-epoxy myrcene, 3,10-epoxy myrcene semanticscholar.org

Isomerization is a prominent reaction for this compound and related acyclic monoterpenoids. Myrcene, the precursor, is known to readily isomerize to form both cyclic and other acyclic compounds, which can be a competing reaction during other chemical transformations like oxidation. dergipark.org.tr

The isomerization of myrcene can be influenced by the reaction conditions. For instance, in the presence of certain catalysts, myrcene can be converted to other isomers. The linalool (B1675412) dehydratase-isomerase enzyme from Castellaniella defragrans can catalyze the hydration of β-myrcene to linalool and its further isomerization to geraniol (B1671447). researchgate.net

The synthesis of myrcenol (B1195821) from myrcene can also involve isomerization. One process involves the reaction of myrcene with a secondary amine, which can lead to a mixture of isomers. Subsequent reactions can then yield a mixture containing myrcenol along with cis- and trans-ocimenol. google.com

Starting MaterialCatalyst/ConditionIsomerization Product(s)Reference
β-MyrceneLinalool dehydratase-isomeraseLinalool, Geraniol researchgate.net
MyrceneSecondary amine addition followed by subsequent reactionsMyrcenol, cis-Ocimenol, trans-Ocimenol google.com

Synthesis and Characterization of Structural Derivatives

A variety of acyclic monoterpenoid alcohols can be synthesized from myrcene, the parent hydrocarbon of this compound. These derivatives are of significant interest in the fragrance and flavor industries. Myrcene serves as a key intermediate for the production of commercially important alcohols such as geraniol, nerol, and linalool. nih.gov

One synthetic route to myrcenol from myrcene involves the hydroamination of the 1,3-diene system, followed by hydrolysis and a palladium-catalyzed removal of the amine group. wikipedia.org Another method involves the protection of the diene in myrcene by forming a cyclic sulfone with sulfur dioxide. The isolated double bond is then hydrated, and subsequent heating regenerates the diene to form myrcenol. google.com

The treatment of myrcene dihydrohalide with a carboxylic acid salt is another pathway to produce acyclic terpene esters, which can then be hydrolyzed to the corresponding alcohols like geraniol and linalool. google.com

PrecursorKey Reagents/StepsSynthesized Alcohol(s)Reference
MyrceneHydroamination, hydrolysis, Pd-catalyzed deaminationMyrcenol wikipedia.org
MyrceneReaction with SO2, hydration, heatingMyrcenol google.com
Myrcene dihydrohalideCarboxylic acid salt, hydrolysisGeraniol, Linalool google.com

The structure of acyclic monoterpenoids like this compound and its derivatives plays a crucial role in their biological activity, particularly in chemical ecology. In insects, these compounds can act as pheromones or allomones, mediating interactions such as mating and aggregation.

For example, the bark beetle Ips pini utilizes myrcene hydroxylases to convert myrcene into ipsdienol, a key component of its aggregation pheromone. nih.gov The specific enantiomeric ratio of the produced ipsdienol is critical for prezygotic mating isolation between different geographic populations of the beetle. nih.gov Functional assays of these enzymes have shown that they can also hydroxylate other monoterpenes like α-pinene and limonene, but they exhibit a strong preference for myrcene. nih.gov This demonstrates a clear structure-activity relationship where the enzyme's active site is highly adapted to the structure of myrcene.

In a broader context, cuticular hydrocarbons (CHCs), which can include terpene-derived structures, are vital for insect communication. mdpi.com Studies on the parasitic wasp Lariophagus distinguendus have shown that males respond specifically to 3-methylheptacosane (B3047540) on the female cuticle. The addition or removal of other structurally related compounds can disrupt this behavioral response, indicating that the entire chemical profile is perceived as a whole. mdpi.com This highlights the specificity of the chemosensory systems involved and the importance of the precise chemical structure for biological activity.

Compound/ClassOrganismBiological ActivityKey Structural FeaturesReference
MyrceneIps pini (bark beetle)Pheromone precursorAcyclic diene structure nih.gov
IpsdienolIps pini (bark beetle)Aggregation pheromoneSpecific enantiomeric ratio nih.gov
3-MethylheptacosaneLariophagus distinguendus (parasitic wasp)Contact sex pheromoneSpecific methyl branch position and chain length mdpi.com

Advanced Analytical Characterization of Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol

Chromatographic Techniques

Chromatography is fundamental to the analysis of (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol, enabling its separation from complex mixtures for subsequent identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. f1000research.comresearchgate.net In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.

For monoterpenoids, non-polar or semi-polar columns, such as those with a fused silica (B1680970) capillary coated with 5% phenyl polysiloxane, are commonly employed. nist.gov The retention of the compound on the column is characterized by its retention index (RI) or Kovats retention index, which is a standardized measure that helps in its identification by comparing it to reference data. nih.govnih.gov

After separation by GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of smaller, charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint. nist.gov This fragmentation pattern allows for unambiguous identification of the compound by comparing the obtained spectrum with spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.govnist.gov Quantification can be achieved by integrating the area of the chromatographic peak and comparing it to the response of a known concentration of a standard.

Table 1: Experimental Kovats Retention Indices for Related Isomers Data for related isomers are presented to provide a reference for the chromatographic behavior of C10H16O alcohols.

Compound Isomer Stationary Phase Kovats Retention Index (I)
2-Methyl-6-methylene-2,7-octadien-4-ol Standard non-polar 1124 - 1147
2-Methyl-6-methylene-2,7-octadien-4-ol Semi-standard non-polar 1140 - 1150.2
2-Methyl-6-methylene-2,7-octadien-4-ol Standard polar 1584 - 1678
This compound Standard non-polar 1103
This compound Semi-standard non-polar 1226

Source: PubChem nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the separation and purification of this compound, particularly when the compound is part of a non-volatile mixture or when thermal degradation is a concern. While GC-MS is more common for volatile terpenoids, HPLC offers advantages in specific applications.

The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this alcohol, reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The compound is separated based on its hydrophobicity, with more polar components eluting earlier. Detection is commonly achieved using a UV detector, as the double bonds in the molecule exhibit some UV absorbance, or a more universal detector like a refractive index (RI) detector. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers often have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. jackwestin.com

Chiral chromatography is the primary method used to separate and quantify these individual enantiomers. jackwestin.com This technique utilizes a chiral stationary phase (CSP) in either a GC or HPLC column. youtube.com The CSP is designed to interact differently with each enantiomer, leading to different retention times and thus their separation. jackwestin.comyoutube.com For volatile compounds like this monoterpenoid, chiral gas chromatography is frequently employed, using capillary columns coated with modified cyclodextrins or other chiral selectors. The ability to resolve the enantiomers is crucial in fields like fragrance and pheromone research, where different enantiomers can exhibit distinct biological activities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to map the carbon and hydrogen framework of this compound. researchgate.net

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shift of each carbon signal is characteristic of its hybridization (sp³, sp², sp) and the functional groups attached to it.

By analyzing the chemical shifts, coupling constants, and integration values from 1D and 2D NMR experiments (like COSY and HMBC), the complete connectivity of the molecule can be pieced together. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Description
C1 ~68 -CH₂OH
C2 ~135 C=C(CH₃)
C3 ~125 C=CH-
C4 ~32 -CH₂-
C5 ~26 -CH₂-
C6 ~148 C=C(CH₂)
C7 ~128 C=CH-
C8 ~112 =CH₂
C9 (at C2) ~16 -CH₃

Note: These are approximate values based on typical chemical shifts for similar functional groups. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of absorbance versus frequency (typically in wavenumbers, cm⁻¹), where absorption peaks correspond to the vibrational frequencies of specific functional groups. nist.gov

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
O-H (Alcohol) Stretching, hydrogen-bonded 3200-3600 (broad)
C-H (sp²) Stretching 3010-3100
C-H (sp³) Stretching 2850-3000
C=C Stretching 1640-1680
C-O Stretching 1050-1150

Note: These are typical frequency ranges for the specified functional groups. nist.gov

Advanced Detection and Sensory Evaluation Techniques

To elucidate the sensory significance of this compound, specialized analytical methods that couple chromatographic separation with human sensory perception are employed. These techniques, namely Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA), provide detailed insights into the odor properties and potency of individual volatile compounds within a complex mixture.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. As compounds elute from the GC column, the effluent is split, with one portion directed to a conventional detector (such as a mass spectrometer or flame ionization detector) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained panelist can assess the odor quality and intensity.

The identification of this compound using GC-O relies on its retention time, which is a characteristic feature under specific chromatographic conditions. The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. The retention index is a critical parameter for the tentative identification of the compound during GC-O analysis.

Table 1: Kovats Retention Index of this compound

Column TypeRetention Index (RI)
Standard non-polar1103
Semi-standard non-polar1226
Standard polar1862, 1867

This data is computationally generated and serves as a reference for analytical identification. nih.gov

The AEDA process typically involves the following steps:

Extraction: The volatile compounds from the sample are extracted using methods such as solvent extraction or distillation.

Serial Dilution: The extract is serially diluted, typically in a geometric progression (e.g., 1:2, 1:4, 1:8, and so on).

GC-O Analysis: Each dilution is injected into the GC-O system, and the presence or absence of specific odors at the sniffing port is recorded by trained panelists.

FD Factor Determination: The FD factor for each odor-active compound is determined as the highest dilution at which it was detected.

While no specific AEDA studies detailing the FD factor of this compound were identified in the reviewed literature, the application of this technique would be crucial in quantifying its sensory impact in any given matrix. For instance, in the analysis of fruit or beverage aromas, AEDA would reveal whether this compound is a key contributor to the characteristic scent, even if present in trace amounts. The FD factor provides a measure of the odor potency, which is essential for understanding the structure-activity relationship of aroma compounds.

The combination of GC-O and AEDA provides a comprehensive approach to the sensory characterization of volatile compounds like this compound. While instrumental analysis provides data on its chemical identity and concentration, these advanced sensory techniques are indispensable for understanding its actual contribution to the perceived aroma.

Technological and Industrial Applications of Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol Non Clinical

Applications in the Flavor and Fragrance Industry

Contrary to what might be expected for a monoterpenoid alcohol, evidence supporting the use of (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol in the flavor and fragrance sector is not substantiated in the available literature.

Contribution to Aroma Profiles

There is a lack of documented research detailing a specific aroma profile for this compound. Information available for the generic term "myrcenol" often refers to other isomers, such as 2-methyl-6-methylene-7-octen-2-ol, which is described as having a fresh, floral, lavender, and citrus-like scent. One industry database explicitly indicates that (Z)-myrcen-8-ol, a synonym for the target compound, is "not for fragrance use" and "not for flavor use". thegoodscentscompany.com

Use as Precursors in Fragrance Synthesis

Potential in Agrochemical and Pest Management Strategies

Investigation into the agrochemical potential of this compound reveals no current applications in this field.

Development of Semiochemicals and Attractants

While various isomers of methyl-methylene-octadienol function as semiochemicals, there is no scientific evidence to date that identifies this compound as an active semiochemical or attractant for any insect species. Research in this area has focused on other, closely related compounds. For instance, the positional isomer 2-methyl-6-methylene-2,7-octadien-4-ol, commonly known as ipsdienol (B1210497), is a well-documented aggregation pheromone for several bark beetle species in the genus Ips. Furthermore, the geometric isomer, (E)-2-Methyl-6-methylene-2,7-octadien-1-ol, has been identified as a pheromone component for the double-spined bark beetle (Ips duplicatus) and an attractant for the North American pine engraver (Ips pini).

Role as a Chemical Intermediate in Material Science (e.g., Surfactants, Emulsifiers)

Future Research Directions for Z 2 Methyl 6 Methylene 2,7 Octadien 1 Ol

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of monoterpenoids in insects and plants is a complex process, and the specific pathways leading to (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol are not fully elucidated. Future research should focus on identifying and characterizing the enzymes and genetic pathways responsible for its formation. While many insects were initially thought to sequester terpenes from their host plants, there is growing evidence for de novo biosynthesis within insects themselves. nih.gov

Key research questions in this area include investigating the role of terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). researchgate.net In insects, TPS enzymes have been found to evolve from isoprenyl diphosphate (B83284) synthases (IDSs), which are involved in primary metabolism. nih.govresearchgate.net This evolutionary recruitment suggests the potential for discovering unique insect-specific TPSs involved in the synthesis of this compound. Furthermore, CYPs are known to be crucial for the functionalization of terpene skeletons, contributing to their vast structural diversity. researchgate.netresearchgate.net Exploring the specific CYPs involved in the oxidation steps to form the alcohol moiety of this compound will be a critical area of study. Advanced genomic and transcriptomic analyses of organisms that produce this compound can help identify candidate genes for these enzymes.

Development of Sustainable Synthetic Methodologies

The chemical synthesis of complex natural products like this compound often involves multiple steps, harsh reagents, and the generation of hazardous waste. Future research must prioritize the development of sustainable and environmentally friendly synthetic routes. Green chemistry approaches, such as biocatalysis and the use of renewable feedstocks, are promising avenues.

Metabolic engineering of microorganisms offers a sustainable alternative for producing valuable chemicals. researchgate.netrsc.org The development of microbial cell factories, for instance, can provide a bio-based production platform. nih.gov Research in this area could involve engineering microbes to express the biosynthetic pathways for this compound. Additionally, terpenes and terpenoids are being explored as renewable monomers for the synthesis of sustainable polymers, highlighting their potential as building blocks in green chemistry. uea.ac.ukresearchgate.netemerald.com The development of efficient enzymatic synthesis methods could further enhance the sustainability of producing this compound.

Advanced Studies in Chemical Ecology and Inter-organismal Signaling

This compound likely functions as a semiochemical, a signaling molecule that mediates interactions between organisms. wikipedia.orgaeciph.comyoutube.com Future research should delve deeper into its specific roles in chemical ecology. This includes its function as a pheromone (intraspecific communication) or an allelochemical (interspecific communication), such as an allomone or kairomone. wikipedia.org

The chemical ecology of bark beetles, for example, is intricately linked to monoterpenes, which they use to locate host trees and as precursors for aggregation pheromones. acs.orgchemical-ecology.netchemical-ecology.netbohrium.comnih.gov Advanced studies could investigate the precise behavioral responses elicited by this compound in relevant insect species. This would involve detailed behavioral assays and electrophysiological studies to understand its perception by insect antennae. Furthermore, exploring its role in tritrophic interactions, involving the host plant, the herbivorous insect, and its natural enemies, will provide a more comprehensive understanding of its ecological significance.

Exploration of New Biotechnological Applications

The unique chemical structure of this compound suggests a range of potential biotechnological applications. A significant area of future research is its use in sustainable pest management. Insect sex pheromones are already used for monitoring and controlling pest populations through mating disruption, which is an environmentally friendly alternative to conventional insecticides. frontiersin.orgnih.govdtu.dk

The production of insect pheromones through yeast fermentation is a rapidly advancing field. frontiersin.orgnih.govdtu.dkdtu.dknih.gov Engineered yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, can be developed as microbial factories for the large-scale, cost-effective production of this compound if it is identified as a key pheromone component. nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgnih.gov This involves reconstructing the biosynthetic pathways in these microbial hosts and optimizing fermentation conditions for high yields. mdpi.comnih.gov The use of engineered microbes in bio-manufacturing represents a more sustainable approach to producing fine chemicals. patsnap.com

Methodological Advancements in Characterization

The accurate characterization of this compound, especially in complex biological matrices, is crucial for all areas of research. Future work should focus on developing and refining analytical methods for its detection, identification, and quantification. Due to its volatile nature, techniques such as gas chromatography-mass spectrometry (GC-MS) are essential. nih.govthermofisher.comiltusa.com

Further advancements could include the use of multidimensional GC-MS for enhanced separation and identification. For the analysis of volatile organic compounds (VOCs), online mass spectrometry techniques offer real-time detection capabilities. acs.orgnih.gov Given that many monoterpenoids are chiral, the development of chiral chromatography methods, such as chiral GC and high-performance liquid chromatography (HPLC), will be important for separating and identifying the specific enantiomers of this compound that are biologically active. researchgate.netgcms.cz Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR), will also be vital for unambiguous structure elucidation.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the identity and purity of (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments, mass spectrometry (MS) for molecular weight verification, and gas chromatography (GC) for purity assessment. Cross-reference spectral data with databases such as NIST Chemistry WebBook, which provides validated molecular weights (e.g., 154.2493 g/mol for C₁₀H₁₈O) and InChIKeys (e.g., DUNCVNHORHNONW-UHFFFAOYSA-N) . Ensure alignment with literature-reported values for key peaks, such as methylene and hydroxyl proton signals.

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at temperatures below 25°C. Avoid prolonged exposure to light, as photodegradation is noted in safety data . Use inert atmospheres (e.g., nitrogen) during handling if oxidative instability is suspected. Monitor purity via GC or HPLC before critical experiments.

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Follow stepwise procedures for terpenoid alcohol synthesis, such as acid-catalyzed cyclization or enzymatic oxidation of precursor terpenes. Include detailed characterization data (e.g., boiling point: 110–112°C, refractive index) as per JIS Z 7253:2019 guidelines . For reproducibility, document reaction conditions (solvent, catalyst, temperature) and purification steps (distillation, column chromatography) in line with journal experimental sections .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular data for structurally similar compounds (e.g., C₁₀H₁₈O vs. C₁₀H₁₆O)?

  • Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate with computational tools (e.g., DFT calculations for optimized geometries) and isotopic pattern analysis. Compare stereochemical descriptors (Z/E configurations) using NOESY NMR to distinguish isomers. Discrepancies may arise from misannotation in databases (e.g., NIST entries for 7-Octen-2-ol vs. 2-Methyl-6-methylene-3,7-octadien-2-ol) .

Q. What theoretical frameworks are applicable for predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to assess regioselectivity in Diels-Alder reactions. Use computational chemistry software (e.g., Gaussian, ORCA) to calculate HOMO/LUMO energies and transition states. Validate predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) . Link findings to broader terpenoid reactivity models, such as Baldwin’s rules or Woodward-Hoffmann guidelines.

Q. How can researchers design experiments to analyze photodegradation pathways of this compound?

  • Methodological Answer : Expose the compound to controlled UV/visible light and monitor degradation products via LC-MS/MS. Use isotopic labeling (e.g., deuterated solvents) to trace reaction intermediates. Compare degradation kinetics under inert vs. oxidative atmospheres to identify primary pathways (e.g., radical vs. hydrolytic mechanisms) .

Data Contradiction and Validation

Q. What strategies should be employed when conflicting spectral data are reported for this compound?

  • Methodological Answer : Replicate experiments using standardized conditions (e.g., solvent, NMR field strength). Collaborate with multiple labs to cross-validate results. Publish raw spectral data in supplementary materials to enable peer verification. Address discrepancies through meta-analyses of existing literature, highlighting potential isomerization or impurities .

Methodological Best Practices

Q. How should researchers structure experimental sections in publications to ensure reproducibility for this compound?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including:

  • Detailed synthetic procedures (catalyst amounts, reaction times).
  • Full spectroscopic data (NMR shifts, MS fragmentation patterns).
  • Purity criteria (e.g., ≥95% by GC).
  • References to prior syntheses and safety protocols (e.g., JIS Z 7253:2019) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.